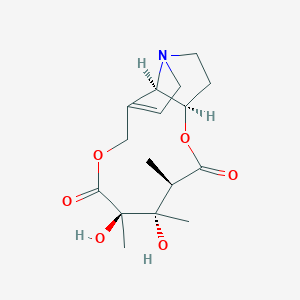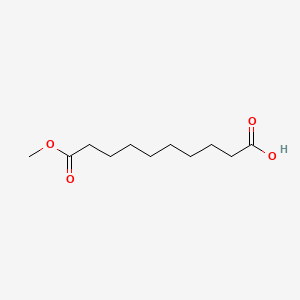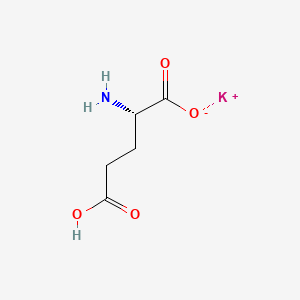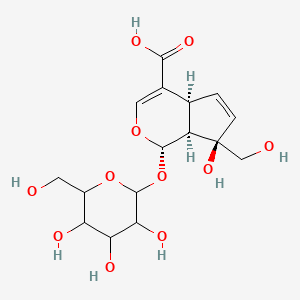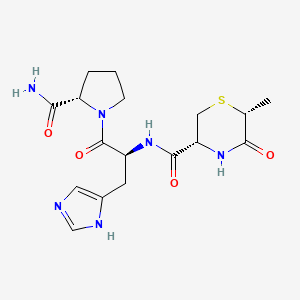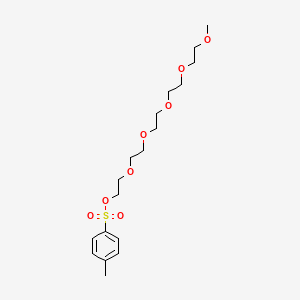
2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate
Descripción general
Descripción
“2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate” is a chemical compound. It is a derivative of 2,5,8,11,14-Pentaoxahexadecan-16-ol . The IUPAC name for the parent compound is 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol .
Synthesis Analysis
The synthesis of the parent compound, 2,5,8,11,14-Pentaoxahexadecan-16-ol, involves the reaction of ethylene oxide with 1,2,4-butanetriol to generate epoxidized butanol. This is followed by the alcoholysis reaction of epoxidized butanol and methanol to generate PEGME .Molecular Structure Analysis
The molecular formula of the parent compound is C11H24O6 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The parent compound, 2,5,8,11,14-Pentaoxahexadecan-16-ol, can undergo reactions typical of alcohols. For example, it can react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The parent compound, 2,5,8,11,14-Pentaoxahexadecan-16-ol, has a molecular weight of 252.3047 . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 332.3±32.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
-
Dye and Fluorescent Pigment Fields
- The compound could potentially be used in the fields of dyes and fluorescent pigments .
- The specific methods of application would involve using the compound as a solvent or carrier for the dyes or pigments .
- The outcomes of such applications could include the creation of dyes or pigments with improved performance or unique properties .
-
- The compound could potentially be used in the field of medicine .
- The specific methods of application would depend on the specific use case, but could involve using the compound as a solvent or carrier for medicinal compounds .
- The outcomes of such applications could include improved drug efficacy and reduced side effects .
-
- The compound could potentially be used as a plasticizer for PVC plastics .
- The specific methods of application would involve mixing the compound with PVC to improve its flexibility and durability .
- The outcomes of such applications could include the creation of PVC plastics with improved physical properties .
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8S/c1-17-3-5-18(6-4-17)27(19,20)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-2/h3-6H,7-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVXLRPEZMWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate | |
CAS RN |
80755-67-5 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80755-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





